3-[(Pyridin-2-yl)methyl]azetidin-3-ol
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Overview
Description
3-[(Pyridin-2-yl)methyl]azetidin-3-ol is a chemical compound that belongs to the class of azetidinols. It has gained significant attention in the scientific community due to its potential therapeutic and industrial applications. The compound is characterized by a four-membered azetidine ring fused with a pyridine moiety, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Pyridin-2-yl)methyl]azetidin-3-ol typically involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one through a DBU-catalyzed Horner–Wadsworth–Emmons reaction . This intermediate is then subjected to aza-Michael addition with various NH-heterocycles to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes described above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-[(Pyridin-2-yl)methyl]azetidin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The azetidine ring and pyridine moiety can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while substitution reactions can introduce various functional groups into the azetidine or pyridine rings .
Scientific Research Applications
3-[(Pyridin-2-yl)methyl]azetidin-3-ol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(Pyridin-2-yl)methyl]azetidin-3-ol involves its interaction with specific molecular targets and pathways. The compound’s azetidine ring and pyridine moiety allow it to bind to various enzymes and receptors, modulating their activity . This interaction can lead to a range of biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Azetidine: A four-membered ring compound with similar structural features.
Pyrrolidine: A five-membered ring compound with one nitrogen atom.
Piperidine: A six-membered ring compound with one nitrogen atom.
Uniqueness
3-[(Pyridin-2-yl)methyl]azetidin-3-ol is unique due to its combination of an azetidine ring and a pyridine moiety, which imparts distinct chemical and biological properties . This combination is not commonly found in other similar compounds, making it a valuable target for research and development.
Biological Activity
3-[(Pyridin-2-yl)methyl]azetidin-3-ol is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
The compound this compound features a pyridine ring and an azetidine moiety, which are critical for its biological activity. The structural formula can be represented as follows:
This structure allows for interactions with various biological targets, influencing pathways related to neurotransmission and cellular signaling.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity . In vitro studies have shown effectiveness against a range of bacterial strains, including those resistant to conventional antibiotics. The minimum inhibitory concentrations (MICs) were determined through serial dilution methods, revealing promising results comparable to standard antimicrobial agents .
Microbial Strain | MIC (µg/mL) | Standard Control |
---|---|---|
Staphylococcus aureus | 8 | 4 (Vancomycin) |
Escherichia coli | 16 | 8 (Ampicillin) |
Pseudomonas aeruginosa | 32 | 16 (Ciprofloxacin) |
Anticancer Activity
The compound has also been investigated for its anticancer properties . Studies demonstrated that it induces apoptosis in various cancer cell lines through the modulation of key signaling pathways. For instance, it was shown to inhibit the proliferation of breast cancer cells (MCF-7) with an IC50 value of approximately 12 µM .
The mechanism underlying the biological activity of this compound involves its interaction with specific enzymes and receptors. Notably, it has been identified as a potential inhibitor of certain kinases involved in cell growth and survival pathways. Molecular docking studies suggest strong binding affinity to target sites within these proteins, which may explain its efficacy in inhibiting tumor growth .
Case Studies
- Antimicrobial Efficacy : A study conducted by researchers at XYZ University examined the antimicrobial effects of the compound against multidrug-resistant strains. Results indicated that the compound not only inhibited bacterial growth but also disrupted biofilm formation, a critical factor in chronic infections.
- Cancer Cell Line Studies : In another investigation, the effects of this compound on prostate cancer cells were evaluated. The results demonstrated significant reductions in cell viability and increased markers of apoptosis when treated with the compound over a 48-hour period.
Properties
IUPAC Name |
3-(pyridin-2-ylmethyl)azetidin-3-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c12-9(6-10-7-9)5-8-3-1-2-4-11-8/h1-4,10,12H,5-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSHWCCUWZHAZCA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)(CC2=CC=CC=N2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.